molecular formula C11H8BrF2NO2 B1409695 Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate CAS No. 1805593-84-3

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate

Cat. No.: B1409695
CAS No.: 1805593-84-3
M. Wt: 304.09 g/mol
InChI Key: DQHGXTBRQWLCAU-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate is a multifunctional benzoate ester featuring a bromine atom at the 2-position, a cyano group at the 5-position, and a difluoromethyl group at the 4-position of the benzene ring. These substituents confer unique physicochemical and biological properties:

  • Cyano group: Contributes to dipole moments and may improve binding affinity in biological systems through hydrogen bonding .
  • Difluoromethyl group: Balances lipophilicity and metabolic stability, a hallmark of fluorinated pharmaceuticals .
    This compound’s complexity makes it a candidate for specialized applications in medicinal chemistry and materials science.

Properties

IUPAC Name

ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrF2NO2/c1-2-17-11(16)8-3-6(5-15)7(10(13)14)4-9(8)12/h3-4,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQHGXTBRQWLCAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C(=C1)C#N)C(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrF2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of ethyl 4-(difluoromethyl)benzoate, followed by the introduction of a cyano group. The reaction conditions typically include the use of bromine or a brominating agent in the presence of a catalyst, such as iron or aluminum bromide. The cyano group can be introduced using a cyanating agent like copper(I) cyanide under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the synthesis. Additionally, purification steps, including recrystallization and chromatography, are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

    Reduction: Formation of ethyl 2-amino-5-cyano-4-(difluoromethyl)benzoate.

    Oxidation: Formation of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoic acid.

Scientific Research Applications

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate has several applications in scientific research:

    Medicinal Chemistry: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antiviral activities.

    Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.

    Organic Synthesis:

Mechanism of Action

The mechanism of action of ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, through covalent or non-covalent binding. The presence of the cyano and difluoromethyl groups can enhance the compound’s binding affinity and selectivity, influencing its biological activity. The bromine atom can also participate in halogen bonding, further modulating the compound’s interactions with biological targets.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The compound’s properties are influenced by its substituents, which differentiate it from simpler benzoates:

Compound Substituents Molecular Weight (g/mol) logP (Predicted) Key Properties
Ethyl benzoate H (positions 2–6) 150.17 2.64 High volatility, low polarity
Ethyl 4-methylbenzoate 4-methyl 164.20 3.02 Increased lipophilicity, reduced reactivity
Ethyl 4-fluorobenzoate 4-fluoro 168.15 2.88 Moderate metabolic stability
Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate 2-bromo, 5-cyano, 4-difluoromethyl 305.11 3.45 (estimated) High polarity, enhanced metabolic stability

Key Observations :

  • The cyano group introduces strong electron-withdrawing effects, which may alter spectroscopic behavior (e.g., UV-Vis absorption) compared to non-cyano analogs, as seen in solvatochromic studies of azo dyes .
  • The difluoromethyl group provides a balance between lipophilicity (logP ~3.45) and resistance to oxidative metabolism, a trait common in fluorinated drugs like sitagliptin .

Reactivity and Functional Performance

  • Compared to Ethyl 4-(dimethylamino)benzoate: Ethyl 4-(dimethylamino)benzoate, a co-initiator in resin cements, exhibits high reactivity due to its electron-donating dimethylamino group. In contrast, the electron-withdrawing bromo and cyano substituents in the target compound likely reduce its nucleophilicity, making it less reactive in polymerization reactions but more stable under acidic conditions .
  • Compared to Methyl Benzoate: Methyl benzoate, a PET fiber analog, has lower steric hindrance and higher solubility in nonpolar solvents. The target compound’s bulky substituents may limit its solubility in nonpolar media but enhance compatibility with polar polymers like PLA .

Biological Activity

Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate is an organic compound notable for its complex structure and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C11H8BrF2NO2C_{11}H_{8}BrF_{2}NO_{2}. The presence of a bromine atom, cyano group, and difluoromethyl group contributes to its unique properties, enhancing stability and bioavailability. These structural components are crucial for its interaction with biological targets, including enzymes and receptors.

Anti-inflammatory Effects

Preliminary studies suggest that this compound may also possess anti-inflammatory properties . Compounds with similar functional groups have been shown to modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases .

The mechanism of action for this compound involves its interaction with specific biological targets. The bromine atom can participate in halogen bonding , influencing the binding affinity towards enzymes or receptors. Additionally, the cyano group may play a role in modulating metabolic pathways, although detailed studies are required to elucidate these interactions.

Synthesis Methods

The synthesis of this compound typically involves several key steps:

  • Bromination : The starting material, ethyl 4-(difluoromethyl)benzoate, is brominated using bromine or a brominating agent in the presence of a catalyst.
  • Cyanation : A cyano group is introduced using a cyanating agent such as copper(I) cyanide under reflux conditions.
  • Purification : The final product is purified through recrystallization or chromatography to achieve high purity levels.

Case Studies and Research Findings

Several studies have investigated compounds structurally related to this compound:

  • Study on eIF4E Inhibitors : Certain benzoic acid derivatives have been identified as eIF4E inhibitors, showing potential in cancer treatment. Similar compounds may exhibit anticancer properties through modulation of protein synthesis pathways .
  • FDA-approved Trifluoromethyl Group Drugs : Research on drugs containing trifluoromethyl groups highlights how modifications can enhance biological activity. This suggests that the difluoromethyl group in our compound could similarly increase efficacy against specific biological targets .

Comparative Analysis

Compound NameBiological ActivityNotable Features
This compoundAntimicrobial, Anti-inflammatoryBromine, Cyano, Difluoromethyl groups
Similar CompoundsVaries (e.g., anticancer)Structural similarities influence activity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate
Reactant of Route 2
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Ethyl 2-bromo-5-cyano-4-(difluoromethyl)benzoate

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